2-(Benzyloxy)-5-methylbenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-methylbenzene-1-carboximidamide is an organic compound that features a benzyloxy group attached to a benzene ring, which is further substituted with a methyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions to form the benzyloxy group.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboximidamide Group: This can be achieved by reacting the intermediate compound with cyanamide under acidic conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The carboximidamide group can be reduced to form an amine derivative.
Substitution: The methyl group can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-methylbenzene-1-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboximidamide group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-5-methylbenzene-1-carboxamide
- 2-(Benzyloxy)-5-methylbenzene-1-carboxylic acid
- 2-(Benzyloxy)-5-methylbenzene-1-carboxaldehyde
Uniqueness
2-(Benzyloxy)-5-methylbenzene-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-methyl-2-phenylmethoxybenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,16,17) |
InChI Key |
SSCJEOZVDPREKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.